molecular formula C17H21N3O5 B3985264 Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3985264
M. Wt: 347.4 g/mol
InChI Key: ASBMZOOAHJSDTH-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative synthesized via a multicomponent Biginelli reaction. Key structural features include a 4-nitrophenyl group at position 4, a propyl substituent at position 6, and an ethyl ester at position 3. It is synthesized in high yield (91%) as a yellow powder using a general procedure involving column chromatography for purification . Spectral characterization includes:

  • ¹H NMR (DMSO-d₆): δ 9.18 (s, NH), 7.82 (s, NH), 7.35–7.24 (m, Ar-H), 5.26 (d, CH-Ph), 2.29 (s, CH₃), 2.10 (s, CH₃) .
  • FT-IR: Peaks at 3283, 2930, 1699, 1612 cm⁻¹ confirm NH, C=O, and aromatic stretches .
  • HRMS: [M+1]+ = 261.1239 (calculated), 261.1235 (observed) .

Properties

IUPAC Name

ethyl 3-methyl-6-(4-nitrophenyl)-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-4-6-13-14(16(21)25-5-2)15(18-17(22)19(13)3)11-7-9-12(10-8-11)20(23)24/h7-10,15H,4-6H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBMZOOAHJSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethyl ester can produce various esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₅N₃O₅
  • Molecular Weight : 305.29 g/mol
  • IUPAC Name : ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The compound features a tetrahydropyrimidine ring structure, which is crucial for its biological activity. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and related compounds. For instance:

  • A study published in the European Journal of Medicinal Chemistry synthesized a series of similar compounds and evaluated their antimicrobial efficacy. One derivative showed comparable potency to standard antibiotics against Escherichia coli, indicating the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound:

  • In vitro studies have demonstrated that derivatives of tetrahydropyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Drug Design and Development

The unique structural features of this compound make it a valuable candidate in drug design:

  • Lead Compound Development : The compound serves as a lead structure for synthesizing new derivatives with enhanced biological activity.
  • Structure-Activity Relationship (SAR) Studies : Researchers can modify different substituents on the tetrahydropyrimidine ring to optimize the pharmacological profile.
  • Target Identification : Understanding how this compound interacts with specific biological targets can facilitate the development of targeted therapies.

Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC μM/mL)Anticancer Activity (IC50 μM)
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl2.50 (against E. coli)15.0 (against MCF7)
Related Derivative A3.00 (against S. aureus)12.5 (against HeLa)
Standard Drug (Norfloxacin)2.61 (against E. coli)-

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of ethyl 1-methyl derivatives against common pathogens. The results indicated that modifications at specific positions on the pyrimidine ring could enhance activity against resistant strains.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of similar compounds derived from tetrahydropyrimidines. It was found that these compounds could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer proliferation.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-propyl substituent distinguishes this compound from analogs. For example:

Compound Position 6 Substituent Yield Catalyst Key Differences Reference
Target Compound Propyl 91% Not specified Higher steric bulk
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-... Methyl 29% Column chromatography Lower enantioselectivity (2% ee)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-... Methyl 94% Fe₃O₄ nanoparticles Higher yield with nanocatalyst

The 6-propyl group may enhance lipophilicity and bioavailability compared to methyl analogs. However, methyl derivatives achieve higher yields (94%) when synthesized using Fe₃O₄ nanoparticles .

Substituent Variations at Position 4

The 4-nitrophenyl group is critical for electronic and bioactivity profiles:

Compound Position 4 Substituent Biological Activity Reference
Target Compound 4-Nitrophenyl Not tested
Ethyl 4-[3-(4-nitrophenyl)-...] 4-Nitrophenyl-pyrazole Anti-tubercular (MIC < isoniazid)
Ethyl 4-(4-methoxyphenyl)-... 4-Methoxyphenyl No reported activity

Functional Group Variations at Position 2

Replacing the 2-oxo group with 2-thioxo alters reactivity and bioactivity:

Compound Position 2 Group Synthesis Yield Catalyst Reference
Target Compound Oxo 91% Not specified
Ethyl 4-(4-hydroxyphenyl)-2-thioxo-... Thioxo 86.74% l-Proline nitrate
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-... Thioxo Not specified Parchem Chemicals

Thioxo derivatives are often synthesized using ionic liquid catalysts (e.g., l-proline nitrate) and show modified hydrogen-bonding capabilities . The oxo group in the target compound may favor stronger hydrogen bonding in crystalline structures .

Bioactivity Potential

While direct bioactivity data for the target compound is lacking, structurally related compounds exhibit:

  • Anti-tubercular activity : Nitrophenyl-pyrazole derivatives outperform isoniazid .

The nitro group and tetrahydropyrimidine core position the target compound as a candidate for antitubercular or anticancer screening.

Biological Activity

Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, antitumor, and anti-diabetic activities, as well as structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core with various substituents that influence its biological activity. The presence of a nitrophenyl group is particularly noteworthy as it has been associated with enhanced antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial activities. This compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity
A study conducted by Nagaraj and Reddy (2008) demonstrated that similar pyrimidine derivatives exhibited significant activity against pathogenic bacteria such as E. coli and S. aureus . The introduction of the nitro group at the para position on the phenyl ring was found to enhance this activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propylE. coli0.8 µg/mL
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propylS. aureus1.5 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research has shown that certain tetrahydropyrimidine derivatives can inhibit tumor cell proliferation.

Case Study: Antitumor Efficacy
In a study assessing various tetrahydropyrimidine derivatives, it was found that compounds with similar structures exhibited potent activity against human cancer cell lines including HepG2 and MCF7 . The SAR analysis indicated that modifications to the substituents significantly impacted their potency.

CompoundCell LineIC50 (µM)
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propylHepG215
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propylMCF712

Anti-Diabetic Activity

Dihydropyrimidine derivatives have been recognized for their potential anti-diabetic effects. The compound may exhibit similar properties due to its structural characteristics.

Research Findings
A study highlighted that dihydropyrimidines could lower blood glucose levels effectively in diabetic models . The specific mechanism often involves the inhibition of certain enzymes related to glucose metabolism.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl is closely linked to its molecular structure. Modifications at various positions can lead to significant changes in potency and selectivity.

Key Observations:

  • Nitro Group Positioning : The para position of the nitro group enhances antibacterial activity.
  • Alkyl Substituents : Variations in the propyl group can influence lipophilicity and cellular uptake.
  • Pyrimidine Core Modifications : Substituents on the pyrimidine ring can alter interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for synthesizing this tetrahydropyrimidine derivative?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Step 1 : Formation of the tetrahydropyrimidine core via Biginelli-like reactions, using substituted aldehydes (e.g., 4-nitrobenzaldehyde), β-keto esters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) .
  • Step 2 : Alkylation or substitution reactions to introduce the 1-methyl, 6-propyl, and other substituents. For example, methyl iodide or propyl halides may be used in the presence of a base like triethylamine .
  • Step 3 : Purification via column chromatography or recrystallization using solvents such as ethanol or dichloromethane . Critical Parameters : Temperature control (60–100°C), solvent polarity, and catalyst selection significantly influence yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

A combination of analytical techniques is employed:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry; IR spectroscopy to identify carbonyl (C=O) and nitro (NO₂) groups .
  • Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material) .
  • Elemental Analysis : To validate the molecular formula (e.g., C₁₈H₂₁N₃O₅) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly for stereoisomers or polymorphs .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro-substituted tetrahydropyrimidine core?

Yield optimization requires addressing:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids may improve reaction kinetics .
  • Byproduct Mitigation : Intermediate isolation (e.g., via flash chromatography) reduces side reactions during alkylation steps . Case Study : A 20% yield increase was reported by replacing conventional heating with microwave-assisted synthesis for analogous nitroaryl derivatives .

Q. How to resolve contradictions in spectral data across studies?

Discrepancies in NMR or IR spectra often arise from:

  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals; always report solvent conditions .
  • Tautomerism : The 2-oxo group can exhibit keto-enol tautomerism, altering spectral profiles. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .
  • Crystallographic Validation : Cross-reference spectroscopic data with single-crystal X-ray structures to confirm assignments .

Q. What methodologies are used to assess the compound’s potential bioactivity?

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or kinases using fluorometric/photometric assays .
  • Antimicrobial Activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
    • Computational Studies :
  • Molecular Docking : Predict binding affinities to receptors (e.g., using AutoDock Vina) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How to analyze thermal stability and phase transitions of the compound?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and moisture sensitivity .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions, critical for formulation studies . Example : A related nitroaryl tetrahydropyrimidine showed a melting endotherm at 168°C with 5% weight loss below 200°C, indicating moderate thermal stability .

Q. What challenges arise in crystallographic studies of this compound?

  • Crystal Growth : Nitro and ester groups hinder crystallization; vapor diffusion with hexane/ethyl acetate mixtures is often required .
  • Disorder Management : Flexible propyl or methyl groups may cause electron density ambiguities. Low-temperature (100 K) data collection improves resolution .
  • Data Refinement : High R-factors (>0.05) are common due to bulky substituents. Use restraints for anisotropic displacement parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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